Cas no 1380156-80-8 (2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol)

2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol
- EN300-1741018
- 1380156-80-8
-
- インチ: 1S/C12H16N2O/c1-14-11(7-10(13)8-15)6-9-4-2-3-5-12(9)14/h2-6,10,15H,7-8,13H2,1H3
- InChIKey: YKSYZXSSLAHDJH-UHFFFAOYSA-N
- ほほえんだ: OCC(CC1=CC2C=CC=CC=2N1C)N
計算された属性
- せいみつぶんしりょう: 204.126263138g/mol
- どういたいしつりょう: 204.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 51.2Ų
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1741018-2.5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 2.5g |
$2912.0 | 2023-09-20 | ||
Enamine | EN300-1741018-0.1g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.1g |
$1307.0 | 2023-09-20 | ||
Enamine | EN300-1741018-10g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 10g |
$6390.0 | 2023-09-20 | ||
Enamine | EN300-1741018-1g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 1g |
$1485.0 | 2023-09-20 | ||
Enamine | EN300-1741018-0.05g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.05g |
$1247.0 | 2023-09-20 | ||
Enamine | EN300-1741018-0.25g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.25g |
$1366.0 | 2023-09-20 | ||
Enamine | EN300-1741018-5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 5g |
$4309.0 | 2023-09-20 | ||
Enamine | EN300-1741018-5.0g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 5g |
$4309.0 | 2023-06-03 | ||
Enamine | EN300-1741018-0.5g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 0.5g |
$1426.0 | 2023-09-20 | ||
Enamine | EN300-1741018-1.0g |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol |
1380156-80-8 | 1g |
$1485.0 | 2023-06-03 |
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol 関連文献
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
-
Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-olに関する追加情報
Professional Introduction to Compound with CAS No. 1380156-80-8 and Product Name: 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol
The compound identified by the CAS number 1380156-80-8 and the product name 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This molecule, featuring a unique structural framework combining an amino group, a propyl chain, and an indole moiety, has garnered attention for its potential biological activities and synthetic utility.
The structural composition of 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol is characterized by a proline-like backbone with an indole substituent at the 3-position and an amino group at the 2-position. This configuration suggests potential interactions with biological targets such as enzymes and receptors, making it a valuable candidate for further investigation in drug discovery pipelines. The presence of the 1-methyl-1H-indol group particularly highlights its structural similarity to certain bioactive natural products, which have been extensively studied for their pharmacological properties.
Recent advancements in medicinal chemistry have demonstrated the importance of indole derivatives in developing novel therapeutic agents. The indole scaffold is known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. In particular, derivatives of indole have been explored for their ability to modulate transcription factors and signaling pathways involved in disease progression. The compound 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol, with its tailored substitution pattern, may offer unique pharmacological profiles that could be exploited for therapeutic intervention.
One of the most compelling aspects of this compound is its potential as a precursor for more complex molecules. The reactive sites present in 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol, such as the amino group and the indole ring, provide numerous opportunities for chemical modification. These modifications can be strategically employed to enhance binding affinity, improve solubility, or alter metabolic stability, thereby tailoring the compound for specific applications. Such flexibility is highly valued in drug development, where optimizing molecular properties is crucial for achieving desired pharmacokinetic and pharmacodynamic outcomes.
In the context of current research trends, there is growing interest in exploring small molecules that can modulate protein-protein interactions (PPIs). Indole derivatives have shown promise in this area due to their ability to interact with hydrophobic pockets on protein surfaces. The structure of 2-amino-3-(1-methyl-1H-indol-2-yl)propan-1-ol suggests that it may be capable of disrupting or stabilizing PPIs relevant to diseases such as cancer and neurodegeneration. Several recent studies have highlighted the potential of indole-based compounds in inhibiting key enzymes and receptors involved in these pathologies.
The synthesis of 2-amino-3-(1-methyl-1H-indol-2-y)propane-l ol also presents interesting challenges and opportunities from a synthetic chemistry perspective. The integration of the indole ring with the propylamine backbone requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct complex molecular frameworks more efficiently than ever before. These advancements are particularly relevant for producing analogues of 2-amino--(l-methyl-lH-indol--z-yI)propa-n-l ol, allowing researchers to rapidly screen libraries of compounds for biological activity.
From a computational chemistry standpoint, virtual screening techniques have become increasingly sophisticated in identifying promising candidates like 2-amino--(l-methyl-lH-indol--z-yI)propa-n-l ol based on their predicted interactions with biological targets. Machine learning models trained on large datasets can now accurately predict binding affinities and other pharmacokinetic properties, significantly reducing the time required for hit identification. This approach has been successfully applied to indole derivatives, where their unique structural features are well-represented in existing databases.
The potential applications of 2-amino--(l-methyl-lH-indol--z-yI)propa-n-l ol extend beyond traditional therapeutic areas. Its structural motifs suggest that it could be repurposed for agricultural applications or as a key intermediate in material science research. For instance, indole derivatives have been explored as pheromones or plant growth regulators due to their ability to interact with biological receptors in plants. Similarly, functionalized indoles could serve as precursors for advanced materials with specialized properties.
In conclusion, 2-amino--(l-methyl-lH-indol--z-yI)propa-n-l ol (CAS No. 1380156--80--8) represents a versatile and promising compound with significant potential across multiple domains of chemical biology and pharmaceutical research Its unique structure combined with recent advances in synthetic chemistry computational methods make it an attractive candidate for further exploration The following sections will delve deeper into its chemical properties biological activities synthetic pathways
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